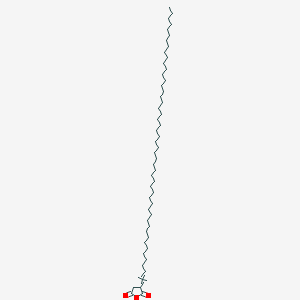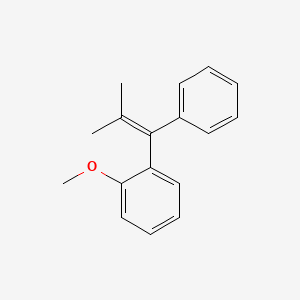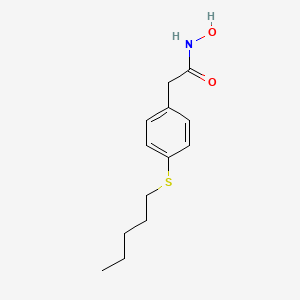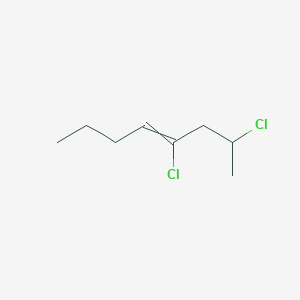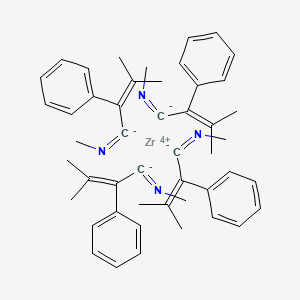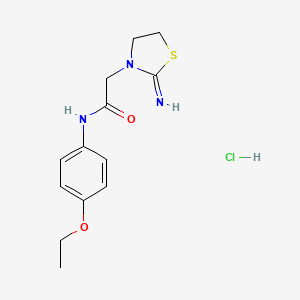
N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide;hydrochloride is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide typically involves the reaction of 4-ethoxyaniline with a thiazolidinone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with steps for purification such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infections.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Thiazolidinones: A class of compounds with similar structures and biological activities.
Phenylacetamides: Compounds with a phenylacetamide moiety, which may have similar properties.
Uniqueness
N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
63232-10-0 |
|---|---|
分子式 |
C13H18ClN3O2S |
分子量 |
315.82 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H17N3O2S.ClH/c1-2-18-11-5-3-10(4-6-11)15-12(17)9-16-7-8-19-13(16)14;/h3-6,14H,2,7-9H2,1H3,(H,15,17);1H |
InChIキー |
FINSVUZNGXDSHC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCSC2=N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


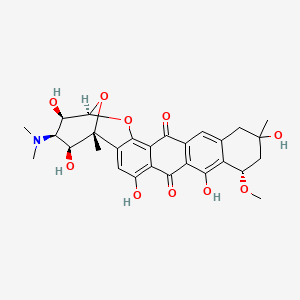
![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)
